A Comprehensive Technical Guide on the Synthesis and Characterization of 4,6-Dibromobenzo[d]thiazol-2-amine
A Comprehensive Technical Guide on the Synthesis and Characterization of 4,6-Dibromobenzo[d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 4,6-Dibromobenzo[d]thiazol-2-amine, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer, this guide outlines a well-established synthetic protocol and presents predicted characterization data based on analogous compounds and spectroscopic principles.
Physicochemical Properties
4,6-Dibromobenzo[d]thiazol-2-amine is a derivative of the 2-aminobenzothiazole scaffold, a "privileged" structure in drug discovery known for a wide range of biological activities.[1] The introduction of bromine atoms at the 4 and 6 positions is expected to modulate the compound's lipophilicity, electronic properties, and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents.
| Property | Value |
| CAS Number | 16582-60-8[2] |
| Molecular Formula | C₇H₄Br₂N₂S[3] |
| Molecular Weight | 307.99 g/mol [3] |
| Appearance | Predicted: White to off-white solid |
| Solubility | Predicted: Soluble in organic solvents such as DMSO and DMF |
Synthesis Protocol
A plausible and widely used method for the synthesis of 2-aminobenzothiazoles is the Hugerschoff reaction, which involves the oxidative cyclization of an arylthiourea.[4] For the synthesis of 4,6-Dibromobenzo[d]thiazol-2-amine, the logical starting material is 3,5-dibromoaniline.
Proposed Synthesis Pathway
The synthesis can be conceptualized as a one-pot reaction where 3,5-dibromoaniline reacts with a thiocyanate salt to form an intermediate arylthiourea, which then undergoes intramolecular electrophilic cyclization promoted by an oxidizing agent like bromine.
Caption: Proposed synthesis of 4,6-Dibromobenzo[d]thiazol-2-amine.
Experimental Protocol
Materials:
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3,5-Dibromoaniline
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Potassium thiocyanate (KSCN)
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Bromine (Br₂)
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Glacial acetic acid
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dibromoaniline (1 equivalent) and potassium thiocyanate (1.1 equivalents) in glacial acetic acid.
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Cool the mixture in an ice bath to 0-5 °C.
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Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the cooled and stirred reaction mixture. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
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Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any residual acid and salts.
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Dry the crude product in a vacuum oven.
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Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to obtain pure 4,6-Dibromobenzo[d]thiazol-2-amine.
Characterization
The following section details the predicted spectroscopic data for 4,6-Dibromobenzo[d]thiazol-2-amine. This data is derived from the analysis of its chemical structure and comparison with structurally related compounds.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~7.8 (d, J ≈ 1.8 Hz, 1H, Ar-H), δ ~7.5 (d, J ≈ 1.8 Hz, 1H, Ar-H), δ ~7.4 (s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ ~168 (C=N), δ ~152 (Ar-C), δ ~135 (Ar-C), δ ~128 (Ar-CH), δ ~125 (Ar-CH), δ ~120 (Ar-C-Br), δ ~115 (Ar-C-Br) |
| IR (KBr) | ν ~3450-3300 cm⁻¹ (N-H stretch, amine), ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1620 cm⁻¹ (N-H bend), ~1550 cm⁻¹ (C=N stretch), ~800-750 cm⁻¹ (C-Br stretch) |
| Mass Spectrometry (HRMS-ESI) | [M+H]⁺ calculated for C₇H₅Br₂N₂S⁺: 306.8691; found: Expected isotopic pattern for two bromine atoms. |
Experimental Workflow for Characterization
The characterization of the synthesized 4,6-Dibromobenzo[d]thiazol-2-amine follows a standard analytical workflow to confirm its identity, purity, and structure.
Caption: General workflow for the characterization of the synthesized compound.
Potential Biological Significance
While specific biological studies on 4,6-Dibromobenzo[d]thiazol-2-amine are not extensively reported, the 2-aminobenzothiazole scaffold is a well-known pharmacophore present in compounds with a wide array of biological activities, including:
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Anticancer Agents: Many derivatives have shown potent antitumor activities by targeting various cellular pathways.
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Antimicrobial Agents: The scaffold is found in compounds with activity against bacteria and fungi.
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Enzyme Inhibitors: 2-Aminobenzothiazoles have been explored as inhibitors for various enzymes implicated in disease.
The presence and position of the bromine atoms on the benzothiazole ring can significantly influence the compound's interaction with biological targets, potentially enhancing its potency and selectivity. Therefore, 4,6-Dibromobenzo[d]thiazol-2-amine serves as a valuable starting point for the development of new therapeutic agents.
This technical guide provides a foundational understanding of the synthesis and characterization of 4,6-Dibromobenzo[d]thiazol-2-amine. The provided protocols and predicted data serve as a valuable resource for researchers and scientists working in the fields of synthetic chemistry, medicinal chemistry, and drug development. Experimental validation of the proposed synthesis and characterization is recommended for further research and application.
